Cas no 69880-85-9 (3-Amino-3-deoxy-D-mannose Hydrochloride)
3-Amino-3-deoxy-D-mannose Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-AMINO-3-DEOXY-D-MANNOSE, HYDROCHLORIDE
- (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal,hydrochloride
- 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1)
- DTXSID20703501
- (2S,3R,4S,5R)-3-AMINO-2,4,5,6-TETRAHYDROXYHEXANAL HYDROCHLORIDE
- MFCD00269878
- 69880-85-9
- (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride
- 3-Amino-3-deoxy-D-mannose HCl
- 3-Amino-3-deoxy-D-mannose Hydrochloride
- (2S,3S,4S,5R)-3-Amino-2,4,5,6-tetrahydroxyhexanal hydrochloride
- AKOS027385097
- DB-240842
-
- Inchi: 1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1
- InChI Key: ADFOMBKCPIMCOO-MVNLRXSJSA-N
- SMILES: Cl.O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)N
Computed Properties
- Exact Mass: 215.05600
- Monoisotopic Mass: 215.0560502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 142
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Melting Point: 165-167°C
- PSA: 124.01000
- LogP: -1.91010
3-Amino-3-deoxy-D-mannose Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A604000-50mg |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 50mg |
$ 97.00 | 2023-04-19 | ||
| TRC | A604000-100mg |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 100mg |
$ 138.00 | 2023-09-08 | ||
| TRC | A604000-250mg |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 250mg |
$ 300.00 | 2023-09-08 | ||
| TRC | A604000-500mg |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 500mg |
$ 572.00 | 2023-09-08 | ||
| TRC | A604000-1g |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 1g |
$ 875.00 | 2022-06-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A937896-25mg |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 98% | 25mg |
¥503.10 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A937896-100mg |
3-Amino-3-deoxy-D-mannose Hydrochloride |
69880-85-9 | 98% | 100mg |
¥1,341.00 | 2022-09-29 | |
| Biosynth | MA04478-50 mg |
3-Amino-3-deoxy-D-mannose HCl |
69880-85-9 | 50mg |
$113.71 | 2023-01-04 | ||
| Biosynth | MA04478-100 mg |
3-Amino-3-deoxy-D-mannose HCl |
69880-85-9 | 100MG |
$174.06 | 2023-01-04 | ||
| Biosynth | MA04478-250 mg |
3-Amino-3-deoxy-D-mannose HCl |
69880-85-9 | 250MG |
$400.21 | 2023-01-04 |
3-Amino-3-deoxy-D-mannose Hydrochloride Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-Amino-3-deoxy-D-mannose Hydrochloride
3-Amino-3-deoxy-D-mannose Hydrochloride (CAS No. 69880-85-9): An Overview and Recent Advances
3-Amino-3-deoxy-D-mannose Hydrochloride (CAS No. 69880-85-9) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as ADDM HCl, is a modified sugar derivative with unique structural and functional properties that make it an essential component in various scientific and medical applications.
The chemical structure of 3-Amino-3-deoxy-D-mannose Hydrochloride consists of a D-mannose sugar backbone with an amino group substituted at the C-3 position, and a hydrochloride salt form to enhance its solubility and stability. This modification imparts unique chemical reactivity and biological activity, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
In recent years, the study of 3-Amino-3-deoxy-D-mannose Hydrochloride has expanded significantly, driven by its potential applications in drug development, diagnostics, and biotechnology. One of the key areas of interest is its role in the synthesis of glycopeptides and glycoproteins, which are crucial for understanding protein-carbohydrate interactions and their implications in various diseases.
Research has shown that 3-Amino-3-deoxy-D-mannose Hydrochloride can be used as a building block in the synthesis of glycoconjugates that mimic natural glycans. These synthetic glycans have been explored for their potential in modulating immune responses, inhibiting viral entry into host cells, and enhancing the therapeutic efficacy of drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that glycoconjugates derived from ADDM HCl exhibited potent antiviral activity against influenza viruses by blocking viral attachment to host cell receptors.
Beyond its use in glycochemistry, 3-Amino-3-deoxy-D-mannose Hydrochloride has also shown promise in the development of novel drug delivery systems. The amino group at the C-3 position provides a reactive site for conjugation with therapeutic agents, allowing for the targeted delivery of drugs to specific tissues or cells. This approach has been particularly useful in cancer therapy, where targeted drug delivery can improve treatment outcomes while minimizing side effects.
In addition to its applications in drug development, ADDM HCl has been investigated for its potential as a diagnostic tool. Glycans play a critical role in many biological processes, including cell signaling and immune responses. By synthesizing specific glycoconjugates using 3-Amino-3-deoxy-D-mannose Hydrochloride, researchers can develop biomarkers for early detection and monitoring of diseases such as cancer and autoimmune disorders.
The stability and solubility properties of ADDM HCl make it an attractive candidate for use in various analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze glycoconjugates synthesized from this compound. These techniques provide detailed structural information that is crucial for understanding the biological functions of these molecules.
The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves multi-step chemical reactions starting from D-mannose or other carbohydrate precursors. The introduction of the amino group at the C-3 position requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for research and industrial applications.
In conclusion, 3-Amino-3-deoxy-D-mannose Hydrochloride (CAS No. 69880-85-9) is a multifaceted compound with significant potential in various scientific and medical fields. Its unique chemical structure and reactivity make it an invaluable tool for studying carbohydrate biology, developing new drugs, and advancing diagnostic technologies. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
69880-85-9 (3-Amino-3-deoxy-D-mannose Hydrochloride) Related Products
- 31348-80-8(D-Mannose,4-amino-4,6-dideoxy-)
- 576-44-3(Kanosamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)